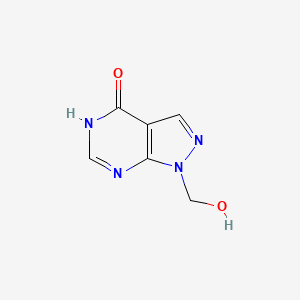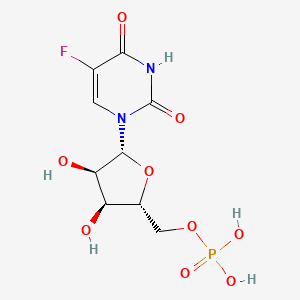
Naphthalene, 1,4-diphenyl-
概要
説明
“Naphthalene, 1,4-diphenyl-” is a derivative of naphthalene, a white crystalline solid having polycyclic aromatic hydrocarbon . It exhibits unique photo-physical and chemical properties . Naphthalene derivatives are used as wetting agents, surfactants, and insecticides . They are also used in the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability .
Molecular Structure Analysis
Naphthalene, 1,4-diphenyl- has a molecular weight of 280.36200, a density of 1.103g/cm3, and a boiling point of 438ºC at 760 mmHg . Its molecular formula is C22H16 .Chemical Reactions Analysis
Naphthalene and its derivatives are more reactive than benzene in both substitution and addition reactions . This increased reactivity is due to the net loss in stabilization energy for the first step in electrophilic substitution or addition .Physical And Chemical Properties Analysis
Naphthalene, 1,4-diphenyl- has a molecular weight of 280.36200, a density of 1.103g/cm3, and a boiling point of 438ºC at 760 mmHg . Its molecular formula is C22H16 . Naphthalene derivatives exhibit unique photo-physical and chemical properties . They have a high quantum yield and excellent photostability .科学的研究の応用
Energy Transfer in Organic Crystals Naphthalene, 1,4-diphenyl-, has been a subject of study in the field of triplet-state energy transfer within organic single crystals. Research by Hirota and Hutchison (1965) investigated the transfer of triplet‐state energy from phenanthrene molecules to naphthalene molecules in diphenyl single crystals, using magnetic resonance methods. This research contributes to understanding the kinetic models and delayed optical emissions in organic materials (Hirota & Hutchison, 1965).
Chemical Synthesis and Reactions Saitoh, Yoshida, and Ichikawa (2006) explored the unique electron-transfer reduction behavior of Naphthalene-1,8-diylbis(diphenylmethylium), highlighting its use as an organic two-electron oxidant. This compound facilitates oxidative coupling reactions, contributing to the synthesis of complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).
Cosolubilization in Surfactant Micelles The cosolubilization of naphthalene and other compounds in surfactant systems has been studied by Yang et al. (2015). Their research provides insights into the interactions between various compounds and surfactants, which is valuable for applications in environmental remediation and pharmaceutical formulation (Yang et al., 2015).
- state symmetry on the lasing ability of dyes, using 1,4-diphenylnaphthalene as an example. This research is significant in laser technology, particularly in developing dyes that exhibit laser action, such as 1,4-diphenylnaphthalene showing laser action at 380 nm (Rullière, 1984).
Organometallic Chemistry The work by Szyszko and Latos‐Grażyński (2011) on the conformational flexibility of 1,4-Naphthiporphyrin highlights its role in organometallic chemistry. Their study explored the structural dynamics of naphthalene-based macrocycles and their interactions with palladium, contributing to the field of complex molecular synthesis and organometallic compound development (Szyszko & Latos‐Grażyński, 2011).
Thermal Properties in Materials Science Baginskiy (1990) conducted research on the thermal conductivity of diphenyl and naphthalene, particularly near their melting temperatures. This research is relevant in materials science, especially in understanding the thermal properties of organic compounds in different states (Baginskiy, 1990).
Fluorescence and Photostability Detert, Stalmach, and Sugiono (2004) studied the acidochromism of luminescence of bis(4-pyridylethenyl)arenes, which included 1,4-naphthalene derivatives. Their research contributes to the field of photophysics, particularly in understanding the fluorescent properties and photostability of aromatic compounds (Detert, Stalmach, & Sugiono, 2004).
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially influencing cell signaling pathways .
Mode of Action
The exact mode of action of 1,4-diphenylnaphthalene is not well-documented. It may interact with its targets, leading to changes in cellular processes. For instance, it could potentially influence the function of proteins or enzymes, alter cellular signaling, or impact gene expression .
Biochemical Pathways
It could potentially influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Depending on its targets and mode of action, it could potentially influence various cellular processes, leading to changes in cell function .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 1,4-diphenylnaphthalene. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and exerts its effects .
Safety and Hazards
将来の方向性
Naphthalene and its derivatives have been extensively studied for their unique properties and potential applications . They are considered excellent candidates for the construction of organic electronic appliances . Future research may focus on further exploring their properties and potential applications in various fields .
特性
IUPAC Name |
1,4-diphenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSPHDWEPSUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229791 | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796-30-5 | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



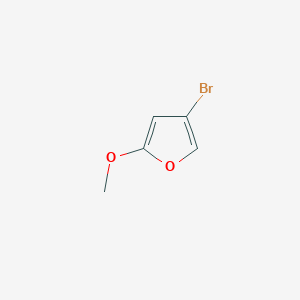
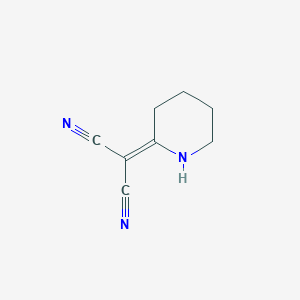
![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B3358317.png)

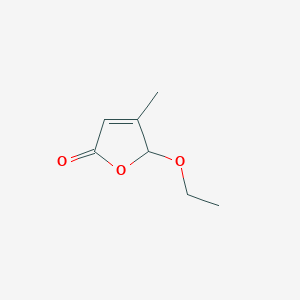
![1,3-Dihydroimidazo[4,5-b]pyrazine-2-thione](/img/structure/B3358347.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3358364.png)
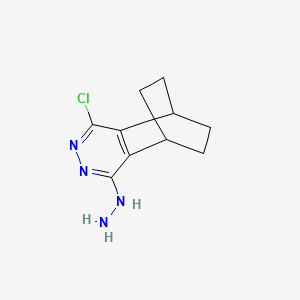


![3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine](/img/structure/B3358377.png)
